molecular formula C8H4ClIN2O2 B1392967 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1246088-58-3

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B1392967
CAS No.: 1246088-58-3
M. Wt: 322.49 g/mol
InChI Key: SBHVWSMYWJTPSU-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of chlorine and iodine atoms on a pyrrolopyridine ring structure, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the halogenation of pyrrolopyridine derivatives, followed by selective functionalization. The reaction conditions often require the use of strong halogenating agents, such as N-chlorosuccinimide (NCS) and iodine, under controlled temperatures and reaction times to ensure the selective introduction of chlorine and iodine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical and biological applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated structure makes it a valuable building block for the construction of pharmaceuticals, agrochemicals, and other functional materials.

Biology: In biological research, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is used as a probe to study biological processes and pathways. Its unique structure allows for the labeling and tracking of biomolecules, aiding in the understanding of cellular mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the design of therapeutic agents targeting diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological responses. The exact mechanism may vary depending on the context of its application, such as in drug design or biological research.

Comparison with Similar Compounds

  • 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Uniqueness: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid stands out due to its dual halogenation, which provides unique reactivity and potential for diverse applications compared to its similar counterparts. The presence of both chlorine and iodine atoms on the pyrrolopyridine ring enhances its chemical versatility and biological activity.

Properties

IUPAC Name

5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O2/c9-5-4(8(13)14)3-1-2-11-7(3)12-6(5)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHVWSMYWJTPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)C(=O)O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 6
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

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